molecular formula C7H4BrClF3N B3139106 3-Bromomethyl-2-chloro-6-(trifluoromethyl)pyridine CAS No. 477207-33-3

3-Bromomethyl-2-chloro-6-(trifluoromethyl)pyridine

Cat. No. B3139106
CAS RN: 477207-33-3
M. Wt: 274.46 g/mol
InChI Key: GEASZNBTMLEEGX-UHFFFAOYSA-N
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Description

3-Bromomethyl-2-chloro-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H4BrClF3N and a molecular weight of 274.47 . It is used in various fields of research .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as this compound, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with bromomethyl, chloro, and trifluoromethyl substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 260.44 and a molecular formula of C6H2BrClF3N .

Scientific Research Applications

1. Functionalization of Halopyridines

3-Bromomethyl-2-chloro-6-(trifluoromethyl)pyridine has been used in the functionalization of halopyridines. Research by Cottet et al. (2004) demonstrated the conversion of chloro-, bromo-, and iodo(trifluoromethyl)pyridines into various carboxylic acids, highlighting the versatility of these compounds in organic synthesis (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).

2. Synthesis of Pyrazolo[1,5‐a]Pyridines

The compound has also been involved in the synthesis of pyrazolo[1,5‐a]pyridines, which are notable in the field of heterocyclic chemistry. Greszler and Stevens (2009) utilized this compound in creating these pyrazolopyridines, showcasing its application in the construction of complex molecular structures (Greszler & Stevens, 2009).

3. X-ray Structure Analysis

Kant et al. (2010) conducted an X-ray structure analysis of 3-bromomethyl-2-chloro-quinoline, a related compound, to understand its crystalline structure and intermolecular interactions. This study highlights the importance of such compounds in crystallography and structural analysis (Kant, Kohli, Chhajer, Malathi, & Mohan, 2010).

4. Synthesis of Functionalized Pyridines

Linder et al. (2011) described the synthesis of differentially functionalized pyridine derivatives, including 3-bromo-substituted pyridines. These findings demonstrate the role of such compounds in facilitating diverse organic syntheses and the formation of complex chemical structures (Linder, Gerhard, Schefzig, Andrä, Bentz, Reissig, & Zimmer, 2011).

5. Spectroscopic and Optical Studies

The spectroscopic and optical properties of related trifluoromethyl pyridines have been studied, as shown in research by Vural and Kara (2017). Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields (Vural & Kara, 2017).

6. Antimicrobial Activities and DNA Interaction

Investigations into the antimicrobial activities and DNA interactions of chloro-trifluoromethyl pyridines, like the one by Evecen et al. (2017), demonstrate the biological relevance of these compounds. This research can lead to potential applications in medicine and biotechnology (Evecen, Kara, İdil, & Tanak, 2017).

Safety and Hazards

The safety data sheet for 3-Bromomethyl-2-chloro-6-(trifluoromethyl)pyridine indicates that it may cause harm if inhaled, ingested, or comes into contact with skin or eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

Trifluoromethylpyridine and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of fluorinated organic chemicals, such as 3-Bromomethyl-2-chloro-6-(trifluoromethyl)pyridine, is becoming an increasingly important research topic .

properties

IUPAC Name

3-(bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-3-4-1-2-5(7(10,11)12)13-6(4)9/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEASZNBTMLEEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CBr)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501219091
Record name 3-(Bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

477207-33-3
Record name 3-(Bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477207-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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